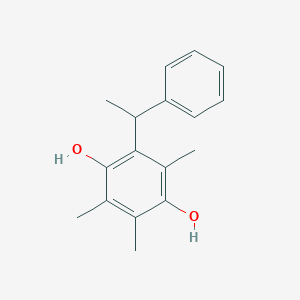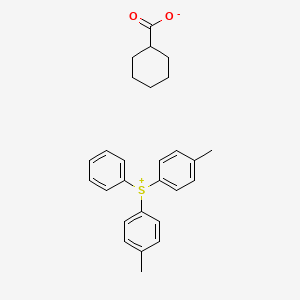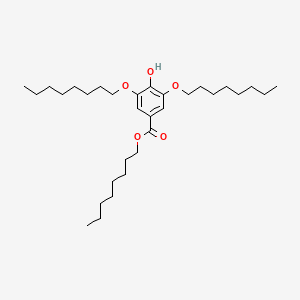
carbonothioic O,S-acid;2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonothioic O,S-acid;2-methylaniline: is a compound that combines the properties of carbonothioic O,S-acid and 2-methylaniline. Carbonothioic O,S-acid is a type of carbonothioic acid, which is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonothioic O,S-acid;2-methylaniline typically involves the reaction of carbonothioic O,S-acid with 2-methylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonothioic O,S-acid;2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The aromatic ring of 2-methylaniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Nitro, sulfo, and halo derivatives of 2-methylaniline
Wissenschaftliche Forschungsanwendungen
Carbonothioic O,S-acid;2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of carbonothioic O,S-acid;2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its aromatic amine group can participate in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbonothioic O,O-acid: A tautomer of carbonothioic O,S-acid with similar chemical properties.
2-methylaniline (o-toluidine): An aromatic amine with similar reactivity and applications.
Uniqueness
Carbonothioic O,S-acid;2-methylaniline is unique due to its combination of carbonothioic O,S-acid and 2-methylaniline, which imparts distinct chemical and physical properties. This combination allows for a broader range of chemical reactions and applications compared to its individual components .
Eigenschaften
CAS-Nummer |
821783-52-2 |
|---|---|
Molekularformel |
C8H11NO2S |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
carbonothioic O,S-acid;2-methylaniline |
InChI |
InChI=1S/C7H9N.CH2O2S/c1-6-4-2-3-5-7(6)8;2-1(3)4/h2-5H,8H2,1H3;4H,(H,2,3) |
InChI-Schlüssel |
JSHLTXZFTBWSIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N.C(=O)(O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide](/img/structure/B12538823.png)

![3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538837.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)
![Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12538852.png)
![2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate](/img/structure/B12538862.png)

![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)

![3-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B12538884.png)
![4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol](/img/structure/B12538885.png)
![1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12538887.png)
